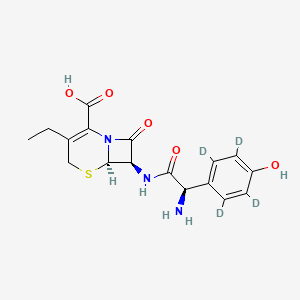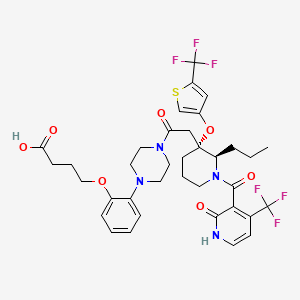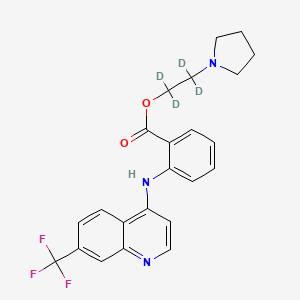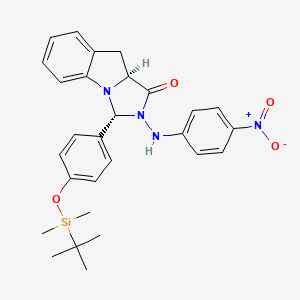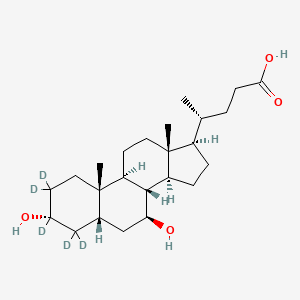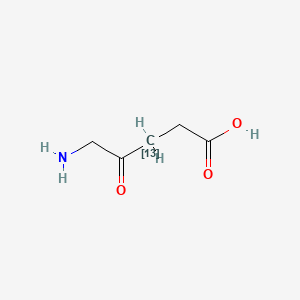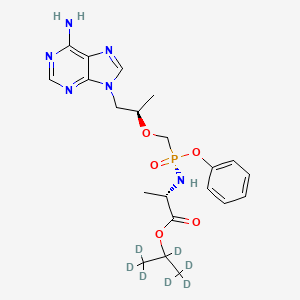
Keap1-Nrf2-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Keap1-Nrf2-IN-5 is a small molecule inhibitor that targets the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). This compound is significant in the field of oxidative stress and redox biology, as it modulates the Keap1-Nrf2 signaling pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress and electrophilic damage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Keap1-Nrf2-IN-5 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of the core scaffold, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include various protecting groups, coupling agents, and catalysts. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, using large-scale reactors, and implementing stringent quality control measures. The process may also include purification steps such as crystallization, chromatography, and recrystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Keap1-Nrf2-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives are often tested for their biological activity and potential therapeutic applications .
Applications De Recherche Scientifique
Keap1-Nrf2-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the Keap1-Nrf2 signaling pathway and its role in oxidative stress response . In biology, it helps researchers understand the molecular mechanisms underlying cellular defense mechanisms . In medicine, this compound is being investigated for its potential therapeutic applications in diseases related to oxidative stress, such as cancer, neurodegenerative diseases, and inflammatory conditions . In industry, it is used in the development of new drugs and therapeutic agents targeting the Keap1-Nrf2 pathway .
Mécanisme D'action
Keap1-Nrf2-IN-5 exerts its effects by inhibiting the interaction between Keap1 and Nrf2. Under normal conditions, Keap1 binds to Nrf2 and promotes its degradation via the ubiquitin-proteasome pathway . when this compound is present, it disrupts this interaction, leading to the stabilization and accumulation of Nrf2 . The accumulated Nrf2 translocates to the nucleus, where it binds to antioxidant response elements (AREs) in the DNA and activates the transcription of various cytoprotective genes . These genes encode for antioxidant enzymes, detoxification enzymes, and other protective proteins that help the cell combat oxidative stress and maintain redox homeostasis .
Comparaison Avec Des Composés Similaires
Keap1-Nrf2-IN-5 is unique compared to other similar compounds due to its high specificity and potency in inhibiting the Keap1-Nrf2 interaction . Similar compounds include other small molecule inhibitors targeting the Keap1-Nrf2 pathway, such as sulforaphane, bardoxolone methyl, and dimethyl fumarate . These compounds also activate the Nrf2 pathway but may differ in their mechanisms of action, potency, and therapeutic applications . This compound stands out due to its ability to selectively inhibit the Keap1-Nrf2 interaction without affecting other cellular pathways .
Propriétés
Formule moléculaire |
C23H30N4O6S |
|---|---|
Poids moléculaire |
490.6 g/mol |
Nom IUPAC |
(5S,8R)-8-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-N,N-dimethyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carboxamide |
InChI |
InChI=1S/C23H30N4O6S/c1-14(28)27-10-6-9-19(27)21(30)24-17-11-33-23(32)16-8-5-4-7-15(16)12-34-13-18(25-20(17)29)22(31)26(2)3/h4-5,7-8,17-19H,6,9-13H2,1-3H3,(H,24,30)(H,25,29)/t17-,18-,19+/m1/s1 |
Clé InChI |
URYMNBQTISFUDY-QRVBRYPASA-N |
SMILES isomérique |
CC(=O)N1CCC[C@H]1C(=O)N[C@@H]2COC(=O)C3=CC=CC=C3CSC[C@@H](NC2=O)C(=O)N(C)C |
SMILES canonique |
CC(=O)N1CCCC1C(=O)NC2COC(=O)C3=CC=CC=C3CSCC(NC2=O)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





